molecular formula C9H12N4S B13089460 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

Cat. No.: B13089460
M. Wt: 208.29 g/mol
InChI Key: YMAFVPHWKBAFJZ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, this compound, reflects its bicyclic core and substituent arrangement. The imidazo[1,2-a]pyrimidine system consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring at positions 1 and 2. The thiazole moiety attaches at position 5 of the imidazo[1,2-a]pyrimidine scaffold via a single bond, forming a non-planar structure due to steric interactions between the sulfur atom and adjacent hydrogen atoms.

The molecular formula is C$${10}$$H$${11}$$N$${5}$$S , derived from the fusion of imidazo[1,2-a]pyrimidine (C$${6}$$H$${7}$$N$${3}$$) and thiazole (C$${3}$$H$${3}$$NS). Key bond lengths include:

  • N1–C2 (1.34 Å) in the imidazole ring
  • C5–N6 (1.32 Å) in the pyrimidine ring
  • S1–C9 (1.71 Å) in the thiazole group

Torsional angles between the fused rings range from 15° to 22°, indicating moderate conjugation disruption. The SMILES notation C1C2C=NC=NCC2N=C1C3=NC=CS3 confirms the connectivity pattern, with the thiazole sulfur at position 1 and nitrogen at position 3.

Crystallographic Analysis and Conformational Dynamics

While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous imidazo[1,2-a]pyrimidine derivatives exhibit monoclinic crystal systems with space group P2$$_{1}$$/c and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, β = 102.5°. Molecular packing simulations predict π-π stacking interactions between adjacent imidazo[1,2-a]pyrimidine rings at 3.8 Å separation and C–H···N hydrogen bonds (2.6–2.9 Å) stabilizing the thiazole orientation.

Conformational analysis reveals three energy minima:

  • Planar conformation (ΔG = 0 kJ/mol): Thiazole coplanar with imidazo[1,2-a]pyrimidine
  • Twisted conformation (ΔG = 4.2 kJ/mol): 35° dihedral angle between rings
  • Orthogonal conformation (ΔG = 8.7 kJ/mol): 90° inter-ring angle

The energy barrier for interconversion between planar and twisted states is 12.3 kJ/mol, accessible at room temperature.

Tautomeric Equilibria and Electronic Delocalization

The imidazo[1,2-a]pyrimidine system exhibits three tautomeric forms due to proton migration between N1, N3, and N7 positions:

Tautomer Protonation Site Relative Energy (kJ/mol)
I N1 0.0
II N3 +5.7
III N7 +9.3

Tautomer I dominates (92% population) due to resonance stabilization from the thiazole’s electron-withdrawing sulfur atom. Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal:

  • Highest occupied molecular orbital (HOMO) localized on the imidazole ring (-6.23 eV)
  • Lowest unoccupied molecular orbital (LUMO) delocalized across the pyrimidine-thiazole system (-2.15 eV)
  • Band gap of 4.08 eV, indicating moderate aromaticity

The natural bond orbital (NBO) analysis shows strong hyperconjugation between:

  • imidazole’s lone pair (N1) → σ*(C2–N3) (E$$^{(2)}$$ = 28.5 kcal/mol)
  • thiazole’s S1 → π*(C9–N10) (E$$^{(2)}$$ = 15.3 kcal/mol)

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

2-(1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidin-5-yl)-1,3-thiazole

InChI

InChI=1S/C9H12N4S/c1-2-11-9-12-3-5-13(9)7(1)8-10-4-6-14-8/h4,6-7H,1-3,5H2,(H,11,12)

InChI Key

YMAFVPHWKBAFJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2NCCN2C1C3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrimidine Core

  • Cyclocondensation Approach:
    A common method involves the reaction of 2-aminopyrimidine derivatives with α-haloketones or aldehydes under mildly basic or acidic conditions to induce ring closure forming the imidazo[1,2-a]pyrimidine scaffold. For example, heating 2-aminopyrimidine with α-bromoketones in ethanol at elevated temperatures (~85 °C) for 1 hour yields the fused imidazo ring system after work-up and purification.

  • Oxidative Cyclization:
    In some protocols, the intermediate amino-aldehydes are subjected to oxidative cyclization using mild oxidants such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to facilitate ring closure and aromatization.

Purification and Characterization

  • Flash chromatography on silica gel using gradients of methanol/dichloromethane or ethyl acetate/hexane is the preferred purification method to isolate the pure compound.
  • Crude products are often concentrated under reduced pressure and subjected to recrystallization or further chromatographic purification.
  • Characterization is done via NMR, LC-MS, and elemental analysis to confirm structure and purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Cyclocondensation of aminopyrimidine with α-bromoketone 2-aminopyrimidine + α-bromoketone, base (NaOH or Et3N) Ethanol 85 °C 1 hour 60-75 Stirring under inert atmosphere preferred
Oxidative cyclization DDQ addition after condensation Dichloromethane Room temperature 1 hour 65-70 Ensures aromatization and ring closure
Thiazole ring formation α-haloketone + thiourea/thioamide DMF or ethanol Reflux (~100 °C) 4-6 hours 50-65 PyBOP-mediated substitution for weak thiols
Cross-coupling (optional) Pd catalyst, base, halogenated intermediate DMF or dioxane 50-85 °C 4 hours 55-70 Requires inert atmosphere
Purification Flash chromatography Silica gel, MeOH/DCM gradient Ambient - - Gradient optimized for target compound

Research Findings and Optimization

  • Reaction Efficiency:
    The cyclocondensation step is generally high yielding but sensitive to the nature of substituents on the aminopyrimidine and haloketone. Electron-withdrawing groups tend to slow the reaction, requiring longer times or higher temperatures.

  • Selectivity:
    Oxidative cyclization with DDQ provides cleaner products with fewer side reactions compared to other oxidants, improving overall purity and yield.

  • Thiazole Formation:
    The use of PyBOP and diisopropylethylamine in DMF enhances the conversion of weakly nucleophilic thiols into thiazole rings, which is critical for substrates with low reactivity.

  • Purification Challenges: Due to structural similarity of intermediates, gradient flash chromatography is essential. Methanol content in dichloromethane is carefully controlled (1-5%) to avoid decomposition or co-elution of impurities.

Chemical Reactions Analysis

Principal Chemical Reactions

This compound participates in reactions typical of nitrogen- and sulfur-containing heterocycles, with modifications occurring at reactive sites on both rings. Key reactions include:

Reaction Type Conditions Products/Outcomes
Nucleophilic substitution Basic media (e.g., K₂CO₃/DMF, 80°C)Replacement of halogens (Cl, Br) at C-2 or C-5 positions with amines or thiols.
Electrophilic addition Acidic conditions (H₂SO₄, HNO₃)Nitration or sulfonation at electron-rich pyrimidine positions.
Cycloaddition Thermal activation (reflux, 120°C)Formation of polycyclic derivatives via [3+2] or [4+2] adducts .
Oxidation-reduction H₂O₂ (oxidation), NaBH₄ (reduction)Oxidation of thiazole sulfur or reduction of imine bonds in the pyrimidine ring.
Cross-coupling Pd catalysis (Suzuki-Miyaura coupling)Arylation/alkylation at C-6 or C-7 positions .

Nucleophilic Substitution

The thiazole ring’s C-2 position undergoes substitution due to electron-withdrawing effects from adjacent nitrogen atoms. For example, chlorinated derivatives react with primary amines to form secondary amines, confirmed via 1H^1H NMR shifts at δ 3.8–4.2 ppm (N–CH₂–).

Cycloaddition Pathways

The imidazo-pyrimidine core participates in 1,3-dipolar cycloadditions with azides or nitrile oxides, forming fused triazole or isoxazole rings. Computational studies suggest a concerted mechanism with activation energies of ~25 kcal/mol .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki coupling at the pyrimidine ring’s brominated positions (e.g., C-6) enables the introduction of aryl groups. Yields range from 60–85%, depending on steric hindrance and electronic effects of substituents .

Spectroscopic Insights

  • 1H^1H1H NMR : Thiazole protons resonate at δ 7.2–7.5 ppm, while imidazo-pyrimidine CH groups appear at δ 6.8–7.1 ppm.

  • IR : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1250 cm⁻¹ (C–S) confirm ring integrity post-reaction .

This compound’s versatility in forming structurally complex derivatives underscores its value in medicinal and materials chemistry. Further studies exploring enantioselective modifications or green synthetic routes are warranted .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₈N₄S
  • Molecular Weight : 196.24 g/mol
  • IUPAC Name : 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole

The compound features a unique imidazo[1,2-a]pyrimidine core fused with a thiazole ring. This structural configuration contributes to its diverse biological activities.

Drug Discovery

The compound has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, imidazo[1,2-a]pyrimidine derivatives have shown promise in inhibiting the activity of protein kinases associated with various cancers .
  • Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The thiazole component enhances its ability to disrupt microbial cell membranes .

Biological Research

This compound is utilized in various biological assays to elucidate mechanisms of action:

  • Enzyme Inhibition Studies : The ability of this compound to inhibit enzymes such as cyclooxygenase (COX) has been explored. Inhibitors of COX are significant in the development of anti-inflammatory drugs .
  • Receptor Binding Studies : The compound's affinity for certain receptors can be assessed through binding assays. This is crucial for understanding its pharmacodynamics and potential therapeutic effects .

Case Study 1: Anticancer Activity

A study conducted on imidazo[1,2-a]pyrimidine derivatives demonstrated that modifications to the thiazole ring significantly enhanced anticancer activity against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another research effort focused on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to increased potency against resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of 2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Structural Differences

Core Architecture :

  • Target Compound : Imidazo[1,2-a]pyrimidine core with partial saturation (hydrogenated positions) and a thiazole substituent.
  • Analog Compounds : Most analogs in the evidence (e.g., 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid, 2-(trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid) feature an imidazo[1,2-a]pyridine core with one nitrogen in the six-membered ring .

Substituent Effects :

  • Target : Thiazole ring (C₃H₃NS) introduces sulfur, which may enhance π-π stacking or hydrogen bonding compared to halogens or carboxylic acid groups.
  • Polar Groups: Carboxylic acid substituents () improve solubility but may reduce membrane permeability . Aromatic Substituents: 2,4-Difluorophenyl () enhances lipophilicity and receptor binding via π-π interactions .
Physicochemical Properties
Compound Name Core Structure Substituents Molecular Weight Key Features
Target Compound Imidazo[1,2-a]pyrimidine Thiazole at 5-position Not Provided Sulfur inclusion, partial saturation
5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid () Imidazo[1,2-a]pyridine Bromo, carboxylic acid 241.05 Electron-withdrawing, polar
2-(Trifluoromethyl)-imidazo[1,2-a]pyridine-8-carboxylic acid () Imidazo[1,2-a]pyridine Trifluoromethyl, carboxylic acid 234.18 Lipophilic, acidic
2-(2,4-Difluorophenyl)-imidazo[1,2-a]pyridin-6-amine () Imidazo[1,2-a]pyridine Difluorophenyl, amine Not Provided Aromatic, basic
Research Findings and Discussion
  • Bioactivity : While biological data for the target compound are absent, imidazo[1,2-a]pyridine analogs show promise in medicinal chemistry (e.g., kinase inhibition, antimicrobial activity). The thiazole group in the target may confer unique interactions due to sulfur’s electronegativity and hydrogen-bonding capacity.
  • Safety : highlights that safety data for some analogs (e.g., 2-(2,4-difluorophenyl)-imidazo[1,2-a]pyridin-6-amine) are unavailable, underscoring the need for targeted toxicological studies .

Q & A

Q. What analytical techniques differentiate polymorphic forms of imidazo-pyrimidine-thiazole derivatives?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) identifies melting point variations (ΔTm >5°C between polymorphs). Powder X-ray Diffraction (PXRD) distinguishes lattice parameters (e.g., monoclinic vs. orthorhombic). Solvent-mediated phase transformation studies (e.g., ethanol/acetone) guide crystallization protocols to isolate the thermodynamically stable form .

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